

Physical and chemical properties of Meranzin hydrate.

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An In-depth Technical Guide to the Physical and Chemical Properties of Meranzin Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Meranzin hydrate**, a coumarin compound found in various plants, including those used in Traditional Chinese Medicine.[1][2][3] This document is intended to serve as a foundational resource for researchers engaged in the study and development of this bioactive molecule.

Physicochemical Properties

Meranzin hydrate is a naturally occurring coumarin that has garnered interest for its potential therapeutic applications, including anti-depressant, anti-inflammatory, and anti-atherosclerosis effects.[1][2][3] A clear understanding of its physical and chemical properties is essential for its extraction, formulation, and application in research and drug development.

Data Presentation

The following table summarizes the key physicochemical properties of **Meranzin hydrate** compiled from various sources.



Property	Value	Source(s)
IUPAC Name	8-(2,3-dihydroxy-3- methylbutyl)-7- methoxychromen-2-one	[4]
Molecular Formula	C15H18O5	[1][4][5]
Molecular Weight	278.30 g/mol	[1][4]
CAS Number	5875-49-0	[1][5]
Appearance	White to off-white solid/crystalline powder	[1][6][7]
Solubility	DMSO: 100 mg/mL (359.32 mM)[1]Other Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[6][7][8]	N/A
Storage (Solid)	4°C, sealed, away from moisture and light.[1] Alternatively, -20°C.	N/A
Storage (In Solvent)	-80°C for up to 6 months; -20°C for up to 1 month.[1]	N/A
XLogP3	1.5	[4][9]
SMILES	CC(C)(O)INVALID-LINK CC1=C(O2)C(C=CC2=O)=CC =C1OC	[1]
InChI	1S/C15H18O5/c1- 15(2,18)12(16)8-10-11(19-3)6- 4-9-5-7-13(17)20-14(9)10/h4- 7,12,16,18H,8H2,1- 3H3/t12-/m0/s1	
InChlKey	KGGUASRIGLRPAX- LBPRGKRZSA-N	



Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of **Meranzin hydrate**. The following sections outline protocols for key analytical experiments.

Identification and Purity Analysis

The identity and purity of **Meranzin hydrate** are typically established using a combination of chromatographic and spectroscopic techniques.[5]

Methodology:

- High-Performance Liquid Chromatography (HPLC):
 - System: A standard HPLC system equipped with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).
 - Column: A C18 reverse-phase column is commonly used.
 - Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is a typical mobile phase.
 - Detection: The DAD is set to monitor the UV absorbance at the λmax of the coumarin scaffold, while the ELSD provides a response proportional to the mass of the analyte.
 - Analysis: The retention time of the main peak is compared to a certified reference standard. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.
- Mass Spectrometry (MS):
 - System: HPLC coupled to a mass spectrometer (LC-MS), often with an electrospray ionization (ESI) source.
 - Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is
 determined and compared to the calculated exact mass of **Meranzin hydrate** (C₁₅H₁₈O₅).
 High-resolution mass spectrometry (HRMS) can be used for unambiguous formula
 determination.



- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - System: A high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Experiments: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆).
 - Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are compared with published data or data from a reference standard to confirm the molecular structure.

Solubility Determination

Assessing the solubility of **Meranzin hydrate** in various solvents is critical for preparing stock solutions for biological assays and for formulation development.

Methodology:

- Solvent Selection: A range of solvents relevant to potential applications are chosen (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).
- Sample Preparation: An excess amount of Meranzin hydrate is added to a known volume of the selected solvent in a vial.
- Equilibration: The vials are sealed and agitated (e.g., using a shaker or vortex mixer) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Separation: The suspension is centrifuged or filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.
- Quantification: The concentration of Meranzin hydrate in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS. The concentration at saturation represents the solubility.

Stability Assessment



The stability of **Meranzin hydrate** under various conditions must be understood to ensure proper handling, storage, and interpretation of experimental results.

Methodology:

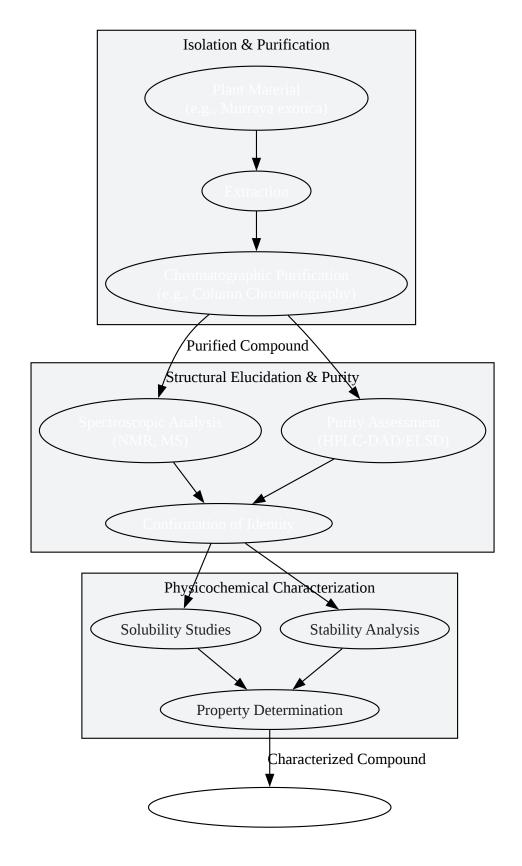
- Solution Preparation: Solutions of **Meranzin hydrate** are prepared in different physiological buffers (e.g., pH 1.2, 7.4, 9.0) to assess pH-dependent stability.[10]
- Storage Conditions: Aliquots of the solutions are stored under controlled conditions, including different temperatures (e.g., 4°C, room temperature) and light exposures (e.g., protected from light vs. exposed to light).[10]
- Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), samples are withdrawn from each condition.
- Quantification: The remaining concentration of Meranzin hydrate in each sample is quantified using a stability-indicating HPLC method that can separate the parent compound from its degradation products.
- Data Analysis: The degradation kinetics (e.g., zero-order or first-order) can be determined by plotting the concentration of **Meranzin hydrate** versus time.[10]

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways related to **Meranzin hydrate**.

Experimental Workflow```dot





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Caption: BDNF-TrkB signaling pathway influenced by Meranzin hydrate.



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